molecular formula C12H19NO B7807661 1-[3-(2-Methylpropoxy)phenyl]ethanamine

1-[3-(2-Methylpropoxy)phenyl]ethanamine

Cat. No.: B7807661
M. Wt: 193.28 g/mol
InChI Key: FNBGJSZOOIKBJS-UHFFFAOYSA-N
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Description

2-(n-Pentylthio)benzoic acid is a benzoic acid derivative featuring a thioether substituent at the ortho position of the aromatic ring, with a linear pentyl chain attached to the sulfur atom. Thioether-substituted benzoic acids are of interest due to their enhanced lipophilicity compared to hydroxyl or methoxy analogues, which influences solubility, membrane permeability, and biological activity .

Properties

IUPAC Name

1-[3-(2-methylpropoxy)phenyl]ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-9(2)8-14-12-6-4-5-11(7-12)10(3)13/h4-7,9-10H,8,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FNBGJSZOOIKBJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC=CC(=C1)C(C)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Structural Analogues

The following compounds share structural similarities with 2-(n-Pentylthio)benzoic acid, differing primarily in substituent groups:

Compound Name Substituent Key Structural Feature CAS Number Molecular Formula
2-(Phenylthio)benzoic acid Phenylthio group (-SPh) Thioether linkage, aromatic 1527-12-4 C₁₃H₁₀O₂S
2-((Phenylthio)methyl)benzoic acid Phenylthiomethyl (-CH₂SPh) Methyl spacer between S and Ph 1699-03-2 C₁₄H₁₂O₂S
2-(2-Chlorophenoxy)benzoic acid 2-Chlorophenoxy group (-OPhCl) Ether linkage, halogenated Not provided C₁₃H₉ClO₃
2-Benzoylbenzoic acid Benzoyl group (-COPh) Ketone functionality Not provided C₁₄H₁₀O₃

Key Observations :

  • Thioether vs. Ether Linkages : Thioether groups (e.g., -SPh) confer greater lipophilicity than ethers (-OPh), enhancing membrane permeability and extraction efficiency in hydrophobic environments .
  • Substituent Flexibility: The pentyl chain in 2-(n-Pentylthio)benzoic acid may improve solubility in non-polar solvents compared to phenylthio analogues .

Physicochemical Properties

Extraction Efficiency and Diffusivity

Evidence from emulsion liquid membrane (ELM) studies highlights the role of substituents in extraction kinetics:

Compound Extraction Rate (Relative) Distribution Coefficient (m) Effective Diffusivity (Order)
Benzoic acid Fast (>98% in 5 min) High 1st (Highest)
Phenol Fast (>98% in 5 min) High 3rd (Lowest)
Acetic acid Slow Low 2nd

Thioether derivatives like 2-(n-Pentylthio)benzoic acid are expected to exhibit extraction rates closer to benzoic acid due to similar hydrophobicity and high m values .

Solubility and Lipophilicity
  • 2-(Phenylthio)benzoic acid : High logP due to aromatic thioether group, favoring organic phase partitioning .
  • 2-Benzoylbenzoic acid : Lower solubility in aqueous media compared to thioether analogues due to the polar ketone group .
Receptor Binding Affinity

Docking studies on T1R3 receptors (involved in taste perception) reveal substituent-dependent binding:

Compound ΔGbinding (kcal/mol) Key Interacting Residues
2-Benzoylbenzoic acid -8.2 Asp307, Ser144
2-(4-Methylbenzoyl)benzoic acid -9.1 Asp307, Glu301
2-(4-Methoxybenzoyl)benzoic acid -8.9 Glu301, Ser144

Thioether derivatives may exhibit stronger binding than benzoyl analogues due to enhanced hydrophobic interactions, though experimental data are needed for confirmation .

Conformational Stability

AM1 calculations on 2-(2-chlorophenoxy)benzoic acid show that aromatic stacking and hydrogen bonding with proton-accepting groups (e.g., oxadiazole nitrogen) stabilize bioactive conformations. This suggests that 2-(n-Pentylthio)benzoic acid’s thioether group could similarly align with receptor pockets .

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